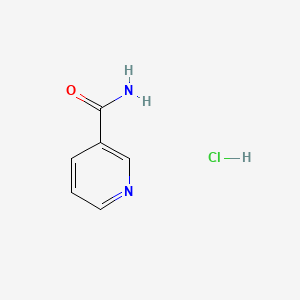

Nicotinamide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

25334-23-0 |

|---|---|

Molecular Formula |

C6H7ClN2O |

Molecular Weight |

158.58 g/mol |

IUPAC Name |

pyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H |

InChI Key |

OBLVPWTUALCMGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.Cl |

Other CAS No. |

3726-23-6 25334-23-0 |

Origin of Product |

United States |

Foundational & Exploratory

Nicotinamide Hydrochloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core properties of nicotinamide hydrochloride, a salt of nicotinamide (also known as niacinamide). Nicotinamide is a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, purification, stability, and key experimental applications.

Core Physicochemical Properties

This compound's fundamental properties are crucial for its application in research. The following tables summarize its key quantitative data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 128-131 °C (for nicotinamide) | [5] |

| pKa (Strongest Basic) | 3.63 (for nicotinamide) | [2] |

| LogP | -0.37 (for nicotinamide) | [4] |

Table 2: Solubility of Nicotinamide

| Solvent | Solubility | Reference(s) |

| Water | 1000 g/L (20 °C) | [5] |

| Ethanol | Slightly soluble (10 g/L at 20°C) | [5] |

| Glycerol | Soluble (1 g in 10 mL) | [4] |

| DMSO | ≥ 50 mg/mL | [6] |

| PBS (pH 7.2) | Approximately 10 mg/mL | [7] |

Synthesis and Purification

Nicotinamide can be synthesized through various methods, including the hydrolysis of 3-cyanopyridine. Purification of nicotinamide from impurities like nicotinic acid can be achieved through recrystallization or by processes that involve forming a salt of the nicotinic acid impurity to facilitate its removal.[8]

One patented method for purification involves suspending the impure nicotinamide in a non-aqueous solvent like benzene and adding an amine, such as piperidine. The amine reacts with the nicotinic acid to form a soluble salt, while the unreacted nicotinamide remains as a solid and can be recovered by filtration.[8]

Stability and Storage

Nicotinamide is stable under recommended storage conditions.[4] For long-term storage, it should be kept at -20°C in a desiccated environment, where it is stable for at least four years.[7] Aqueous solutions of nicotinamide are not recommended to be stored for more than one day.[7] It is incompatible with strong oxidizing agents, alkalis, and strong acids.[4][5]

Biological Activity and Signaling Pathways

This compound's biological significance stems from its role as a precursor to NAD+ and as a modulator of enzyme activity, particularly sirtuins.

NAD+ Salvage Pathway

Nicotinamide is a key component of the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals.[9][10] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then adenylated by NMN adenylyltransferase (NMNAT) to form NAD+.[9][11]

Sirtuin Inhibition

Nicotinamide acts as a non-competitive inhibitor of sirtuins (SIRTs), a class of NAD+-dependent deacetylases.[1][12] The mechanism of inhibition involves a base exchange reaction where nicotinamide reacts with an enzyme-intermediate complex, leading to the regeneration of NAD+ and preventing the deacetylation of the substrate.[1][7] This inhibitory effect has made nicotinamide a valuable tool for studying the biological roles of sirtuins.

Experimental Protocols

Analytical Methods

A common method for the quantitative analysis of nicotinamide in various matrices, including biological samples and food products.

-

Objective: To determine the concentration of nicotinamide.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium salt of hexane sulfonic acid) and an organic solvent (e.g., methanol). A typical composition is 70% buffer and 30% methanol.

-

Flow Rate: 1 mL/min (isocratic).

-

Detection: UV detection at 254 nm.

-

Sample Preparation:

-

Solid Samples: Weigh a known amount of the sample and dissolve it in the mobile phase buffer. Vortex to ensure complete dissolution and make up to a known volume. Filter the solution through a 0.45 µm membrane filter before injection.[13]

-

Liquid Samples: Dilute a known volume of the liquid sample with the mobile phase buffer to the desired concentration.

-

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.[13]

¹H NMR spectroscopy is used for the structural confirmation of nicotinamide.

-

Objective: To confirm the chemical structure of nicotinamide.

-

Sample Preparation: Dissolve the nicotinamide sample in a deuterated solvent such as D₂O or a mixture of CDCl₃ and DMSO.[14][15]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer.

-

Expected Chemical Shifts: The proton signals of the pyridine ring and the amide group will be observed at characteristic chemical shifts.[16][17]

Cell Culture Applications

Nicotinamide is widely used as a supplement in cell culture media to improve cell survival and direct differentiation.[3][8]

-

Objective: To enhance cell survival or promote differentiation of pluripotent stem cells.

-

Cell Lines: Human pluripotent stem cells (hPSCs), mesenchymal stem cells, etc.[8]

-

Protocol for Stock Solution Preparation:

-

Working Concentration: The working concentration can vary depending on the cell type and the desired effect, but concentrations around 10 mM are commonly used.[8]

-

Experimental Procedure:

-

Culture cells in their standard growth medium.

-

For experiments, supplement the culture medium with the desired final concentration of nicotinamide from the sterile stock solution.

-

Incubate the cells under standard culture conditions and monitor for the desired outcome (e.g., increased cell viability, expression of differentiation markers).

-

In Vivo Animal Studies

Nicotinamide is often administered to mice to study its effects on various physiological and pathological processes.[19][20]

-

Objective: To investigate the in vivo effects of nicotinamide, such as its pharmacokinetic profile or its role as a radiosensitizer.

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route.[20][22]

-

Dosage: Doses can range from 100 mg/kg to 1000 mg/kg, depending on the study's objective.[19][20]

-

Vehicle: Sterile 0.9% saline.[23]

-

Protocol for Injectable Solution Preparation:

-

Administration Procedure:

-

Acclimatize the animals to the housing conditions.

-

Administer the prepared nicotinamide solution via i.p. injection at the specified dose.

-

The control group should receive an equivalent volume of the vehicle (sterile saline).[23]

-

Monitor the animals and collect samples (e.g., blood, tissues) at predetermined time points for analysis.[19]

-

This guide provides a foundational understanding of this compound for research purposes. For specific applications, it is recommended to consult the primary literature for detailed, context-specific protocols.

References

- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 2. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of nicotinamide inhibition and transglycosidation by Sir2 histone/protein deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qualialife.com [qualialife.com]

- 10. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ajprd.com [ajprd.com]

- 14. bmse000281 Nicotinamide at BMRB [bmrb.io]

- 15. researchgate.net [researchgate.net]

- 16. Nicotinamide(98-92-0) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Importance of nicotinamide dose on blood pressure changes in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Unraveling the Cellular Mechanisms of Nicotinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide hydrochloride, the amide form of vitamin B3, is a crucial precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its fundamental role in cellular metabolism, this compound has garnered significant attention for its multifaceted pharmacological activities. In cellular models, it demonstrates a complex mechanism of action, influencing a wide array of processes including DNA repair, cellular stress responses, inflammation, and apoptosis. This technical guide provides an in-depth exploration of the core mechanisms of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their investigations.

Core Mechanisms of Action

This compound's cellular effects are primarily mediated through its influence on NAD+ levels and its direct inhibition of key enzymes. As a precursor in the NAD+ salvage pathway, it can replenish cellular NAD+ pools, which is critical for redox reactions and as a substrate for various enzymes. Conversely, at higher concentrations, nicotinamide acts as an inhibitor of poly(ADP-ribose) polymerases (PARPs) and sirtuins, enzymes that are central to DNA repair, genomic stability, and cellular signaling.

NAD+ Metabolism and the Salvage Pathway

This compound is a key component of the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. This pathway is crucial for maintaining cellular NAD+ levels, which are constantly consumed by enzymes such as PARPs, sirtuins, and CD38.

Caption: NAD+ Salvage Pathway.

The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) catalyze the conversion of NMN to NAD+. This replenishment of NAD+ is vital for maintaining cellular energy homeostasis and providing the necessary substrate for NAD+-dependent enzymes.

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes critical for DNA repair and genomic stability. In response to DNA damage, PARP-1 is activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on target proteins, a process that consumes large amounts of NAD+. At sufficient concentrations, nicotinamide acts as a competitive inhibitor of PARP enzymes. This inhibition prevents the excessive depletion of NAD+ and subsequent ATP, thereby averting a cellular energy crisis and cell death.

Caption: PARP Inhibition by Nicotinamide.

This inhibitory action is particularly relevant in cancer therapy. By blocking PARP, nicotinamide can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This is because the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, which are highly cytotoxic, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutations).

Modulation of Sirtuin Activity

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene silencing, metabolism, and aging. Nicotinamide acts as a non-competitive inhibitor of sirtuins. The catalytic mechanism of sirtuins involves the cleavage of NAD+ and the transfer of the ADP-ribose moiety to the acetylated substrate, releasing nicotinamide as a byproduct. High concentrations of nicotinamide can drive the reverse reaction, thereby inhibiting sirtuin activity.

Caption: Sirtuin Inhibition by Nicotinamide.

The inhibition of sirtuins by nicotinamide has significant implications for cellular function. For example, the inhibition of SIRT1 can lead to the hyperacetylation and activation of the tumor suppressor protein p53, which can induce apoptosis or cell cycle arrest. This mechanism is of particular interest in cancer research.

Quantitative Data Summary

The following tables summarize quantitative data from various cellular models investigating the effects of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| MDA-MB-436 | Breast Cancer | 30.09 | |

| MDA-MB-231 | Breast Cancer | 20.09 | |

| MCF-7 | Breast Cancer | 20.01 |

Table 2: Inhibition of PARP Activity by Nicotinamide

| Concentration | Inhibition of in vitro PARP activity | Reference |

| 0.5 mM | Significant inhibition observed | |

| 1 mM | Activity similar to 3-aminobenzamide (known PARP inhibitor) |

Table 3: Inhibition of Sirtuin Activity by Nicotinamide

| Sirtuin Isoform | IC50 (µM) | Reference |

| SIRT1 | < 50 | |

| SIRT2 | ~100 | |

| SIRT3 | 36.7 |

Signaling Pathways Influenced by this compound

This compound impacts several critical signaling pathways, leading to its diverse cellular effects.

Apoptosis and Cell Cycle Regulation

Nicotinamide can induce apoptosis and affect cell cycle progression, particularly in cancer cells. This is often mediated through the inhibition of SIRT1, leading to the activation of p53. Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.

Caption: Nicotinamide-induced Apoptosis.

Inflammatory Signaling

This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. It has been shown to inhibit the expression of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell types. This is thought to occur, in part, through the inhibition of PARP, which is involved in the activation of the pro-inflammatory transcription factor NF-κB.

The Role of Nicotinamide Hydrochloride in the NAD+ Salvage Pathway: A Technical Guide

Abstract

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a key electron carrier and a substrate for essential signaling enzymes like sirtuins and poly-ADP-ribose polymerases (PARPs). Maintaining a stable intracellular pool of NAD+ is vital for cellular health, DNA repair, and energy metabolism. The primary mechanism for sustaining NAD+ levels in mammals is the salvage pathway, which recycles NAD+ degradation products. This guide provides a detailed examination of the role of Nicotinamide Hydrochloride as a precursor in this pathway, focusing on the core biochemical conversions, rate-limiting enzymatic steps, quantitative kinetics, and detailed experimental methodologies for its study.

Introduction: this compound as a Nicotinamide Precursor

This compound is the hydrochloride salt of nicotinamide (also known as niacinamide), a form of vitamin B3. In aqueous biological environments, it readily dissociates to provide nicotinamide. Therefore, its role in the NAD+ salvage pathway is functionally identical to that of nicotinamide.[1][2][3] This pathway is essential for recycling nicotinamide, which is produced when NAD+-consuming enzymes cleave NAD+.[4][5] The salvage pathway is the major source of NAD+ in mammals, significantly outweighing the de novo synthesis from tryptophan.[4][6] Understanding this pathway is paramount for developing therapeutic strategies targeting aging, metabolic disorders, and neurodegenerative diseases where NAD+ levels are depleted.[7]

The Core NAD+ Salvage Pathway

The salvage pathway converts nicotinamide back into NAD+ through a two-step enzymatic process. This process is central to cellular NAD+ homeostasis.

Step 1: Conversion of Nicotinamide to NMN The pathway begins with the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). This reaction is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) and utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[8][9] NAMPT is the rate-limiting enzyme in this pathway, making it a critical control point for cellular NAD+ levels.[4][7][10] The intracellular form of this enzyme (iNAMPT) is essential for this process.[11]

Step 2: Conversion of NMN to NAD+ In the final step, the adenylyl group from ATP is transferred to NMN to form NAD+. This reaction is catalyzed by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[6][12] Mammals express three isoforms of NMNAT with distinct subcellular localizations: NMNAT-1 is found in the nucleus, NMNAT-2 in the Golgi complex, and NMNAT-3 in the mitochondria, ensuring NAD+ synthesis can occur in multiple key compartments.[12][13]

Quantitative Data: NAMPT Enzyme Kinetics

As the rate-limiting enzyme, the kinetic properties of NAMPT are of significant interest for pharmacological modulation. The Michaelis-Menten constant (Km) for the natural substrate, nicotinamide, indicates a high affinity.

| Enzyme | Substrate | Organism/System | Km | Reference |

| NAMPT | Nicotinamide | Mammalian | ~2 µM | [7] |

| NAMPT | PRPP | Mammalian | Varies | [14] |

Note: The Km for PRPP can vary based on assay conditions and the presence of allosteric modulators.

Experimental Protocols

Accurate quantification of NAD+ levels and NAMPT activity is crucial for research in this field. Below are detailed protocols for key assays.

Protocol 1: Quantification of Total NAD+/NADH by Colorimetric Cycling Assay

This protocol describes a method to measure the total pool of NAD+ and NADH. The principle involves a cycling reaction where NAD+ is reduced to NADH, which in turn reduces a probe to generate a colored product.

A. Materials and Reagents

-

NADH/NAD Extraction Buffer

-

NAD Cycling Buffer

-

NAD Cycling Enzyme Mix

-

NADH Developer (e.g., WST-1 or similar tetrazolium salt)

-

NADH Standard

-

96-well microplate

-

Microplate reader (450 nm absorbance)

-

10 kDa MWCO spin filters

B. Sample Preparation (Cultured Cells)

-

Harvest approximately 2 x 10^6 cells and wash with cold PBS.

-

Pellet the cells by centrifugation (e.g., 2000 rpm for 5 minutes).

-

Resuspend the pellet in 400 µL of ice-cold NADH/NAD Extraction Buffer.

-

Homogenize the sample using two freeze/thaw cycles (20 minutes on dry ice, followed by 10 minutes at room temperature).[15]

-

Vortex for 10 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet insoluble debris.[4]

-

Optional but recommended: Deproteinize the sample by passing the supernatant through a 10 kDa MWCO spin filter to remove enzymes that might consume NADH.[15]

-

Collect the filtrate for analysis.

C. Assay Procedure

-

Prepare NADH standards in Extraction Buffer to generate a standard curve (e.g., 0, 10, 20, 30, 40, 50 pmol/well).

-

Add 50 µL of each sample (and standards) to wells of a 96-well plate.

-

Prepare a Reaction Mix containing NAD Cycling Buffer and NAD Cycling Enzyme Mix according to the manufacturer's instructions (e.g., 98 µL Buffer + 2 µL Enzyme Mix per reaction).[4]

-

Add 100 µL of the Reaction Mix to each well. Incubate at room temperature for 5-10 minutes to convert all NAD+ to NADH.

-

Add 10 µL of NADH Developer to each well.

-

Incubate the plate at room temperature, protected from light, for 1-4 hours.

-

Measure the absorbance at 450 nm at multiple time points to ensure the reaction is within the linear range.

-

Calculate the NADt/NADH concentration based on the standard curve.

Protocol 2: In Vitro NAMPT Activity Assay (Coupled, Colorimetric)

This protocol measures the activity of purified or immunoprecipitated NAMPT by coupling its product (NMN) to subsequent reactions that generate NAD+, which is then detected.[16]

A. Materials and Reagents

-

Purified recombinant NAMPT enzyme or immunoprecipitated NAMPT

-

NAMPT Assay Buffer (containing PRPP, ATP, MgCl2, DTT)

-

Substrate: Nicotinamide (NAM)

-

Coupling Enzyme 1: NMNAT

-

Coupling Enzyme 2: Alcohol Dehydrogenase (ADH)

-

Developer/Probe: WST-1 or similar

-

96-well microplate and reader (450 nm)

B. Assay Procedure (Two-Step Method)

-

Reaction Setup: In a 96-well plate, prepare the following wells:

-

Sample Wells: Add purified/immunoprecipitated NAMPT enzyme.

-

Positive Control: Add a known amount of active recombinant NAMPT.

-

No Enzyme Control (Blank): Add assay buffer instead of enzyme.

-

-

Step 1: NMN/NAD+ Generation

-

Prepare a "Step 1 Reaction Mix" containing NAMPT Assay Buffer, NAM substrate, and NMNAT.

-

Add the mix to all wells.

-

Incubate at 37°C for 30-60 minutes. This allows NAMPT to produce NMN, and NMNAT to convert it to NAD+.

-

-

Step 2: Signal Development

-

Prepare a "Step 2 Development Mix" containing ADH and the WST-1 probe in an appropriate buffer.

-

Add this mix to all wells.

-

Incubate at room temperature, protected from light, for 30-60 minutes. ADH will use the newly synthesized NAD+ to reduce the probe, causing a color change.

-

-

Measurement:

-

Measure the absorbance at 450 nm.

-

Subtract the absorbance of the "No Enzyme Control" from all other readings.

-

NAMPT activity is proportional to the change in absorbance over time (ΔOD/min).

-

Conclusion and Future Directions

This compound serves as a direct and effective precursor for the NAD+ salvage pathway by providing its active component, nicotinamide. The conversion of nicotinamide to NAD+ is governed by the rate-limiting enzyme NAMPT, making it a prime target for therapeutic intervention. The development of small molecule activators of NAMPT is an active area of research with the potential to restore cellular NAD+ levels in the context of aging and metabolic disease.[14][17] The protocols and data presented in this guide provide a foundational framework for researchers and drug developers aiming to investigate and modulate this critical metabolic pathway. Future work will likely focus on tissue-specific regulation of the salvage pathway and the development of next-generation NAMPT modulators with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 7. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of NAD+ metabolites using LC-MS/MS [bio-protocol.org]

- 11. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]

- 12. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]

- 17. pubs.acs.org [pubs.acs.org]

The In Vitro Biochemistry of Nicotinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide hydrochloride, the hydrochloride salt of nicotinamide (a form of vitamin B3), is a crucial molecule in cellular biochemistry.[1][2] As a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it plays a fundamental role in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][3][4] In the realm of in vitro research, this compound serves as a key tool to modulate NAD+-dependent pathways, offering insights into cellular function and dysfunction. This technical guide provides an in-depth exploration of the in vitro biochemistry of this compound, focusing on its core mechanisms of action, metabolic pathways, and effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and drug development context.

Core Mechanisms of Action

This compound's primary biochemical role in vitro stems from its influence on NAD+ metabolism and the activity of NAD+-consuming enzymes.

NAD+ Precursor and the Salvage Pathway

Nicotinamide is a key component of the NAD+ salvage pathway, a primary route for NAD+ biosynthesis in mammalian cells.[1][5] In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][3] NMN is subsequently adenylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form NAD+.[1][3] The administration of this compound to cell cultures can, therefore, lead to an increase in intracellular NAD+ levels, although this effect can be cell-type dependent and influenced by the cellular metabolic state.[6][7][8]

Enzyme Inhibition

At higher concentrations, nicotinamide acts as an inhibitor of several key NAD+-consuming enzymes through a feedback mechanism.

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and aging. Nicotinamide inhibits sirtuin activity by binding to the enzyme and promoting a reverse reaction, a process known as base exchange.[6][9] In vitro studies have demonstrated that nicotinamide inhibits human SIRT1 with an IC50 value ranging from 50 to 180 μM.[6] It also inhibits SIRT2 with an IC50 of approximately 2 μM.[2][10] This inhibitory effect is a cornerstone of many in vitro studies investigating sirtuin function.

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death pathways. They utilize NAD+ as a substrate to synthesize poly(ADP-ribose) chains on target proteins.[1] Nicotinamide can act as an endogenous inhibitor of PARP activity.[11] In vitro studies have shown a significant dose-dependent decrease in PARP activity starting at a nicotinamide concentration of 500 µM.[11] This inhibition can sensitize cancer cells to DNA-damaging agents.[11]

Quantitative Data Summary

The following tables summarize key quantitative data on the in vitro effects of this compound.

| Parameter | Enzyme/Cell Line | Value | Reference(s) |

| IC50 (SIRT1 Inhibition) | Human SIRT1 | 50 - 180 µM | [6] |

| IC50 (SIRT2 Inhibition) | Purified SIRT2 | ~2 µM | [2][10] |

| PARP Inhibition | Recombinant PARP | Significant at ≥ 500 µM | [11] |

| Cell Line | Treatment Concentration | Effect | Reference(s) |

| A375, SK-MEL-28 | 10 - 50 mM, 24 h | Increased cells in G1 phase, reduced cells in S phase, increased apoptosis. | [2][10] |

| hESCs | 5 - 10 mM | Promoted cell survival. | [3] |

| hESCs | 25 mM | Showed significant toxicity. | [3] |

| Human Fibroblasts | 5 mM, 24 h | Nearly twofold increase in NAD+ levels and SIRT1 activity. | [6] |

Key Signaling Pathways and Metabolic Routes

The biochemical effects of this compound are mediated through its influence on several interconnected signaling and metabolic pathways.

NAD+ Salvage Pathway

This pathway is central to understanding the role of nicotinamide as an NAD+ precursor.

Sirtuin and PARP Inhibition by Nicotinamide

High concentrations of nicotinamide lead to the inhibition of sirtuins and PARPs, impacting downstream cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies involving this compound.

SIRT2 Activity Assay (Fluorometric)

This protocol is adapted from methodologies used to assess the inhibitory effect of nicotinamide on SIRT2 activity.[2]

Materials:

-

Purified SIRT2 enzyme

-

SIRT2 fluorometric assay kit (containing acetylated peptide substrate, developer, and NAD+)

-

This compound stock solution

-

Assay buffer

-

384-well black microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., 0.01 mM to 20 mM).

-

In a 384-well plate, add 5 µL of purified SIRT2 enzyme to each well.

-

Add 45 µL of the diluted this compound solutions or assay buffer (for control) to the respective wells.

-

Incubate the plate for 5 minutes at 37°C.

-

Add 40 µL of the substrate solution (containing the acetylated peptide and NAD+) to each well, mix, and incubate for 60 minutes at 37°C.

-

Measure the fluorescence intensity before (background) and after the addition of the developer solution according to the manufacturer's instructions.

-

Calculate the percentage of SIRT2 inhibition for each nicotinamide concentration relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to investigate the effect of nicotinamide on the cell cycle distribution of cancer cells.[2]

Materials:

-

Cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 50 mM) or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a versatile and powerful tool for in vitro biochemical research. Its dual role as an NAD+ precursor and an inhibitor of key NAD+-dependent enzymes provides a means to dissect fundamental cellular processes. A thorough understanding of its concentration-dependent effects, underlying mechanisms, and appropriate experimental methodologies is paramount for its effective use in generating robust and reproducible data. This guide provides a foundational framework for researchers and drug development professionals to leverage the biochemical properties of this compound in their in vitro investigations.

References

- 1. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 2. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Role of Nicotinamide Hydrochloride in Cellular Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide hydrochloride, a salt of nicotinamide (a form of vitamin B3), is a critical precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a cornerstone of cellular energy metabolism, acting as a key hydride acceptor and donor in myriad redox reactions that fuel ATP production. This technical guide provides an in-depth exploration of the function of this compound in cellular bioenergetics. It details the conversion of nicotinamide to NAD+ via the salvage pathway and its subsequent impact on glycolysis, the Krebs cycle, and oxidative phosphorylation. Furthermore, this guide elucidates the role of nicotinamide-derived NAD+ in modulating the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to cellular health, DNA repair, and metabolic regulation. Detailed experimental protocols for quantifying key metabolic parameters and visualizations of the pertinent signaling pathways are provided to support further research and drug development in this field.

Introduction: The Central Role of NAD+ in Cellular Metabolism

Nicotinamide Adenine Dinucleotide (NAD) is a fundamental coenzyme present in all living cells, existing in both an oxidized (NAD+) and a reduced (NADH) form. The NAD+/NADH ratio is a critical determinant of the cellular redox state and plays a pivotal role in a vast array of metabolic processes.[1] NAD+ acts as an oxidizing agent, accepting electrons during the catabolism of glucose, fatty acids, and amino acids. The resulting NADH then donates these electrons to the electron transport chain, driving oxidative phosphorylation and the generation of the majority of cellular ATP.[2]

Cellular NAD+ levels are maintained through three primary pathways: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway, which recycles nicotinamide.[3] The salvage pathway is the predominant source of NAD+ in mammals, making nicotinamide a crucial nutrient for sustaining cellular energy.[3] this compound, as a stable and water-soluble salt, serves as an effective precursor for the salvage pathway.

Beyond its direct role in redox reactions, NAD+ is also a critical substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[4] Sirtuins are NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, inflammation, and aging. PARPs are involved in DNA repair and genomic stability, consuming NAD+ in the process. The interplay between NAD+ availability and the activity of these enzymes highlights the multifaceted role of nicotinamide in maintaining cellular homeostasis.

The Nicotinamide Salvage Pathway: Synthesizing the Master Coenzyme

This compound readily dissociates to provide nicotinamide, which enters the salvage pathway to be converted into NAD+. This pathway is a highly efficient mechanism for replenishing cellular NAD+ pools.

The key enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), which catalyzes the rate-limiting step of converting nicotinamide to nicotinamide mononucleotide (NMN).[3] NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. The activity of NAD+-consuming enzymes like sirtuins and PARPs releases nicotinamide, which can then re-enter the salvage pathway, creating a continuous cycle of NAD+ regeneration.

Quantitative Effects of Nicotinamide on Cellular Metabolism

Supplementation with nicotinamide has been shown to robustly increase intracellular NAD+ concentrations, leading to downstream effects on ATP levels and the NAD+/NADH ratio. The following tables summarize quantitative data from various studies.

Table 1: Effect of Nicotinamide on Intracellular NAD+ Levels

| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Fold Increase in NAD+ | Reference |

| Human Melanoma Cells (A375) | 1, 20, 50 mM | 6 hours | Dose-dependent increase | |

| Human Endothelial Cells (HMEC-1) | 2.5 - 40 mM | 1 and 5 hours | Dose- and time-dependent increase | [5] |

| Human Epidermal Keratinocytes | 10 µM (Nicotinic Acid) | 6 hours | ~1.3-fold | [6] |

| Healthy Human Subjects (Blood) | 500 mg (oral) | 12 hours | Significant increase | [7] |

Table 2: Effect of Nicotinamide on Cellular ATP Levels

| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Change in ATP Levels | Reference |

| Human Melanoma Cells (A375) | 1, 20, 50 mM | 6 hours | Parallel increase with NAD+ | |

| Dermal Fibroblasts (under oxidative stress) | 0.1 - 1.0 mM | - | Dose-dependent restoration to control levels | [8] |

Table 3: Effect of Nicotinamide on NAD+/NADH Ratio

| Cell Type/Model | Nicotinamide Concentration | Duration of Treatment | Effect on NAD+/NADH Ratio | Reference |

| Human Endothelial Cells (HMEC-1) | 2.5 - 40 mM | 1 and 5 hours | Significant increase | [5][9] |

| Human HEK-293T Cells | - | - | Ratio of ~11:1 (NAD+/NADH) | [10] |

| Healthy Mammalian Tissues (Cytoplasm) | - | - | Estimated around 700:1 (free NAD+/NADH) | [1] |

Impact on Core Metabolic Pathways

By increasing the pool of NAD+, this compound directly influences the primary pathways of cellular energy production.

-

Glycolysis: In the cytoplasm, glycolysis breaks down glucose into pyruvate, generating a small amount of ATP and reducing NAD+ to NADH.[2] An ample supply of NAD+ from nicotinamide supplementation can enhance glycolytic flux, particularly under conditions of high energy demand or oxidative stress.[8]

-

Krebs Cycle (Tricarboxylic Acid Cycle): Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the Krebs cycle. This cycle generates a significant amount of NADH and FADH2 by oxidizing acetyl-CoA. Increased availability of NAD+ can support the continuous operation of this cycle.

-

Oxidative Phosphorylation: NADH produced from glycolysis and the Krebs cycle donates electrons to the electron transport chain located on the inner mitochondrial membrane. This process drives the pumping of protons, creating a gradient that powers ATP synthase to produce large quantities of ATP. By boosting the NAD+ pool, nicotinamide ensures a steady supply of NADH to fuel this highly efficient energy-generating process.[2]

Modulation of NAD+-Dependent Enzymes: Sirtuins and PARPs

Nicotinamide and NAD+ have a complex regulatory relationship with sirtuins and PARPs, enzymes that are critical for cellular homeostasis and response to stress.

-

Sirtuins: This family of NAD+-dependent deacetylases plays a crucial role in regulating metabolism, inflammation, and cellular stress responses. For instance, SIRT1 and SIRT3 are key regulators of mitochondrial function. By increasing the availability of their essential cofactor, NAD+, nicotinamide can indirectly activate sirtuins. However, it is important to note that nicotinamide itself can act as a feedback inhibitor of sirtuins at high concentrations.[11]

-

PARPs: Poly(ADP-ribose) polymerases are enzymes that are activated by DNA damage and play a vital role in DNA repair. This process consumes large amounts of NAD+.[12] In situations of extensive DNA damage, hyperactivation of PARP can lead to a depletion of cellular NAD+ and ATP, contributing to cell death. Nicotinamide supplementation can help replenish the NAD+ pool consumed by PARP activity. Similar to its effect on sirtuins, high concentrations of nicotinamide can also directly inhibit PARP activity.[13]

Experimental Protocols

Measurement of Intracellular NAD+ by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the accurate quantification of NAD+ levels in cultured cells.

Materials:

-

Perchloric acid (HClO4), 10% solution

-

Potassium phosphate monobasic (KH2PO4)

-

Potassium phosphate dibasic (K2HPO4)

-

Methanol (HPLC grade)

-

NAD+ standard (Sigma-Aldrich)

-

HPLC system with a C18 reverse-phase column and UV detector

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency in a 6-well plate.

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add 0.3-0.5 mL of ice-cold 10% HClO4 to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Extraction:

-

Incubate the lysate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (acid extract).

-

-

Neutralization:

-

Neutralize the acid extract by adding an appropriate volume of a potassium phosphate buffer to bring the pH to ~7.0.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Transfer the neutralized supernatant to an HPLC vial.

-

Inject 50-100 µL of the sample onto the C18 column.

-

Use a mobile phase gradient of phosphate buffer and methanol to separate NAD+.

-

Detect NAD+ by absorbance at 261 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the NAD+ standard.

-

Quantify the NAD+ concentration in the samples by comparing their peak areas to the standard curve.

-

Normalize the NAD+ levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).[14]

-

Measurement of Intracellular ATP using a Luciferase-Based Assay

This protocol outlines a common method for quantifying cellular ATP levels.

Materials:

-

Luciferase/luciferin reagent kit (e.g., from Sigma-Aldrich, Promega)

-

ATP standard

-

Cell lysis buffer

-

Luminometer

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of ATP standards of known concentrations in the same buffer as the samples.

-

-

Sample Preparation:

-

Culture and treat cells as required.

-

Lyse the cells according to the kit manufacturer's instructions to release ATP.

-

-

Luminescence Assay:

-

Add the cell lysate to a luminometer plate.

-

Add the luciferase/luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

-

Immediately measure the luminescence using a luminometer.

-

-

Quantification:

-

The amount of light produced is directly proportional to the ATP concentration.

-

Calculate the ATP concentration in the samples by comparing their luminescence readings to the ATP standard curve.

-

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in real-time.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

-

Cartridge Hydration:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

-

Assay Preparation:

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument measures the oxygen consumption rate (OCR) in real-time, with sequential injections of the mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[14]

-

Conclusion and Future Directions

This compound is a potent modulator of cellular energy metabolism through its role as a precursor to NAD+. By bolstering the cellular NAD+ pool, nicotinamide enhances the capacity for ATP production via glycolysis, the Krebs cycle, and oxidative phosphorylation. Furthermore, the resulting increase in NAD+ availability influences the activity of critical regulatory enzymes like sirtuins and PARPs, thereby impacting a wide range of cellular functions from DNA repair to metabolic homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of nicotinamide and other NAD+ precursors in metabolic disorders, neurodegenerative diseases, and age-related pathologies. Future research should focus on elucidating the tissue-specific effects of nicotinamide supplementation and optimizing dosing strategies to maximize therapeutic benefit while considering the inhibitory effects of high nicotinamide concentrations on sirtuins and PARPs.

References

- 1. Nicotinamide effects on the metabolism of human fibroblasts and keratinocytes assessed by quantitative, label-free fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinamide preferentially protects glycolysis in dermal fibroblasts under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insulin and glycolysis dependency of cardioprotection by nicotinamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. content.protocols.io [content.protocols.io]

- 13. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

The Neuroprotective Potential of Nicotinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide Hydrochloride, the amide form of vitamin B3, is emerging as a promising neuroprotective agent with therapeutic potential across a spectrum of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms underlying its neuroprotective effects, supported by quantitative data from key preclinical studies. Detailed experimental protocols for replicating pivotal in vitro and in vivo models are presented, alongside visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, along with acute neuronal insults like stroke and traumatic brain injury, represent a significant and growing global health burden. A common thread in the pathophysiology of these conditions is a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and apoptosis, leading to progressive neuronal loss. This compound has garnered considerable attention for its ability to counteract these processes. As a primary precursor to Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme in cellular metabolism and energy production, this compound plays a pivotal role in maintaining neuronal health and resilience. This guide delves into the scientific evidence supporting the neuroprotective role of this compound, offering a technical foundation for further research and development.

Mechanisms of Neuroprotection

The neuroprotective properties of this compound are multifaceted, primarily revolving around its role in enhancing cellular NAD+ levels. This elevation of NAD+ influences several critical intracellular signaling pathways and cellular processes.

-

Replenishment of NAD+ Pools: Nicotinamide is a key substrate for the NAD+ salvage pathway, the primary route for NAD+ synthesis in neurons. By boosting intracellular NAD+ concentrations, this compound counteracts the age-related and disease-induced decline in this vital coenzyme.

-

Modulation of PARP Activity: Poly(ADP-ribose) polymerase (PARP) is an enzyme activated by DNA damage. While crucial for DNA repair, its overactivation in response to severe neuronal stress can lead to significant depletion of NAD+ and subsequent energy failure and cell death. Nicotinamide acts as an inhibitor of PARP, preventing excessive NAD+ consumption and preserving cellular energy stores.

-

Influence on Sirtuin (SIRT1) Activity: Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular stress resistance, mitochondrial biogenesis, and longevity. The relationship between nicotinamide and SIRT1 is complex; while high concentrations of nicotinamide can inhibit SIRT1 activity, its primary role in boosting NAD+ levels is thought to be beneficial for overall sirtuin function in the context of neurodegeneration.

-

Mitochondrial Support and Bioenergetics: By maintaining NAD+ levels, this compound supports mitochondrial function, enhancing oxidative phosphorylation and ATP production. This is crucial for meeting the high energy demands of neurons and protecting them from metabolic stress.

-

Reduction of Oxidative Stress and Apoptosis: this compound has been shown to diminish the production of reactive oxygen species (ROS) and inhibit the activation of apoptotic pathways, including the release of cytochrome c and the cleavage of caspase-3.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in various preclinical models of neurological disorders.

Table 1: In Vitro Neuroprotective Effects of this compound

| Experimental Model | Cell Type | Treatment | Outcome Measure | Result | Reference |

| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | 10 mM Nicotinamide | LDH Release | Significant reduction in LDH release compared to untreated OGD-exposed cells. | |

| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | Up to 10 mM Nicotinamide | ROS Production | Dose-dependent diminishment of ROS production. | |

| Oxygen-Glucose Deprivation (OGD) | Primary Rat Cortical Neurons | Nicotinamide | Cleaved Caspase-3 | Reduction in caspase-3 cleavage. | |

| Excitotoxicity (NMDA) | Cultured Neurons | Nicotinamide | Neuronal Death | Attenuation of neuronal death. |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Neurological Condition | Treatment Regimen | Outcome Measure | Result | Reference |

| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Neurodegeneration | 500 mg/kg/day Nicotinamide | Oxidative DNA Damage (8-OHdG) | Decreased 8-OHdG levels in the retina. | |

| Streptozotocin (STZ)-induced Diabetic Rats | Diabetic Neurodegeneration | 500 mg/kg/day Nicotinamide | Inner Retinal Cell Apoptosis (TUNEL) | Reduction in TUNEL-positive apoptotic cells. | |

| Fluid Percussion Injury (FPI) in Rats | Traumatic Brain Injury | 50 mg/kg and 500 mg/kg Nicotinamide | Cortical Tissue Loss | Significant reduction in tissue loss at both doses. | |

| 3-Nitropropionic Acid (3-NP) in Rats | Huntington's Disease Model | 100, 300, and 500 mg/kg Nicotinamide | Striatal Neuronal Death | Prevention of neuronal death in the striatal region. | |

| 3-Nitropropionic Acid (3-NP) in Rats | Huntington's Disease Model | 100, 300, and 500 mg/kg Nicotinamide | Oxidative Stress Markers (MDA, Nitrites) | Dose-dependent decrease in malondialdehyde and nitrite levels. |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.

In Vitro Protocols

4.1.1. Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

This protocol simulates ischemic conditions in vitro.

-

Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

OGD Induction: After 7-10 days in culture, replace the culture medium with a glucose-free DMEM. Place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 1-2 hours.

-

Reoxygenation: Following the OGD period, return the cultures to the original Neurobasal medium and place them back in a normoxic incubator (95% air, 5% CO₂) for 24 hours.

-

Nicotinamide Treatment: For treatment groups, add this compound to the culture medium at the desired concentrations (e.g., 1-10 mM) during the reoxygenation phase.

-

Assessment of Neuroprotection: Evaluate cell death and viability using assays such as LDH release, MTT, or Calcein-AM/Ethidium Homodimer-1 staining.

4.1.2. Measurement of Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Preparation: Culture neuronal cells in a 96-well black, clear-bottom plate.

-

Treatment: Expose cells to the desired stressor (e.g., OGD, excitotoxin) with or without this compound treatment.

-

Loading with DCFH-DA: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., by using a DNA-binding dye like Hoechst 33342).

4.1.3. Western Blot for Cleaved Caspase-3 and Cytochrome C

This protocol assesses key markers of apoptosis.

-

Protein Extraction: Following experimental treatments, lyse the neuronal cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 or cytochrome c overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

In Vivo Protocols

4.2.1. Streptozotocin (STZ)-Induced Model of Diabetic Neurodegeneration

This model mimics aspects of diabetic encephalopathy and retinopathy.

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).

-

Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic.

-

Nicotinamide Treatment: Begin daily oral gavage or i.p. injections of this compound (e.g., 500 mg/kg/day) one week after STZ injection and continue for the duration of the study (e.g., 4-12 weeks).

-

Assessment of Neuroprotection:

-

Behavioral Tests: Conduct tests such as the Morris water maze or passive avoidance to assess cognitive function.

-

Histology: At the end of the study, perfuse the animals and collect brain and retinal tissues. Perform immunohistochemistry for markers of neuronal apoptosis (e.g., TUNEL), oxidative stress (e.g., 8-OHdG), and gliosis (e.g., GFAP).

-

4.2.2. Fluid Percussion Injury (FPI) Model of Traumatic Brain Injury

This model produces a clinically relevant form of brain injury.

-

Animal Model: Use adult male Sprague-Dawley or Long-Evans rats.

-

Surgical Preparation: Anesthetize the animal and perform a craniotomy over the desired brain region (e.g., parietal cortex). Securely attach a Luer-Lok hub over the intact dura.

-

Injury Induction: Connect the hub to a fluid percussion device and deliver a fluid

The Crucial Role of Nicotinamide Hydrochloride in Orchestrating DNA Repair Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the multifaceted involvement of nicotinamide hydrochloride in the intricate network of DNA repair. As a salt of nicotinamide (NAM), a form of vitamin B3, this compound serves as a primary precursor to Nicotinamide Adenine Dinucleotide (NAD+), a cornerstone coenzyme in cellular metabolism and genomic integrity.[1][2] This document elucidates the biochemical pathways through which this compound modulates DNA repair, with a particular focus on its influence on Poly (ADP-ribose) Polymerase (PARP) and sirtuin (SIRT) enzyme families. We will delve into the quantitative effects of nicotinamide on DNA repair processes, provide detailed experimental protocols for assessing these effects, and present visual representations of the key signaling pathways. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in contexts of genomic instability and disease.

Introduction: this compound as a Pro-NAD+ Agent

This compound, upon administration, readily dissociates to provide nicotinamide. Nicotinamide is a pivotal precursor for the synthesis of NAD+ via the salvage pathway, which is the primary mechanism for maintaining cellular NAD+ pools in mammals.[3][4] The integrity of the genome is under constant threat from both endogenous and exogenous sources, leading to an estimated 10,000 to 100,000 DNA damage events per cell per day.[5] Efficient DNA repair is paramount for cell survival and the prevention of mutagenesis and carcinogenesis. NAD+ is an essential substrate for several key enzymes that orchestrate the DNA damage response (DDR).[5][6] Consequently, maintaining adequate intracellular NAD+ levels is critical for preserving genomic stability.[7]

The involvement of nicotinamide in DNA repair is primarily mediated through its role in replenishing the NAD+ pool that is consumed by NAD+-dependent enzymes during the repair process. Furthermore, at higher concentrations, nicotinamide can act as an inhibitor of certain enzymes, including PARPs and sirtuins, creating a complex regulatory feedback loop.[8][9]

The NAD+ Salvage Pathway: From Nicotinamide to a Key Coenzyme

The primary route for NAD+ biosynthesis from nicotinamide is the salvage pathway. This pathway recycles nicotinamide that is produced from the breakdown of NAD+ by enzymes such as PARPs, sirtuins, and CD38.[3] The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[3][10][11][12]

The conversion process is as follows:

-

Nicotinamide (NAM) is converted to Nicotinamide Mononucleotide (NMN) by NAMPT , utilizing 5'-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[10][12]

-

NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+ .[12]

This pathway is crucial for sustaining the NAD+ levels necessary for various cellular functions, including DNA repair.

Core Mechanisms of this compound in DNA Repair

Fueling PARP-Mediated DNA Repair

Poly (ADP-ribose) Polymerases (PARPs), particularly PARP-1, are critical sensors of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[13][14] Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, such as histones.[1][14] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, thereby facilitating base excision repair (BER) and other repair pathways.[14]

The synthesis of PAR is a highly energy-consuming process that utilizes NAD+ as its sole substrate, cleaving it into nicotinamide and ADP-ribose.[1] Severe DNA damage can lead to a massive activation of PARP-1, causing a significant depletion of cellular NAD+ and ATP, which can ultimately lead to cell death.[13] By providing a steady supply of nicotinamide, this compound ensures the continuous regeneration of NAD+ through the salvage pathway, thereby sustaining PARP-1 activity for efficient DNA repair, especially in the face of mild to moderate DNA damage.[1]

Modulation of Sirtuin Activity

Sirtuins are a family of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various cellular processes, including gene silencing, metabolic regulation, and, importantly, DNA repair.[15] For instance, SIRT1 and SIRT6 are known to be involved in the DNA damage response.[16] They are recruited to sites of DNA damage and facilitate repair by deacetylating histones and other non-histone proteins, which helps to create a chromatin environment conducive to repair.[16]

The activity of sirtuins is directly dependent on the availability of NAD+.[15] Therefore, by bolstering the NAD+ pool, this compound can indirectly enhance sirtuin-mediated DNA repair. However, it is important to note that nicotinamide itself can act as a non-competitive inhibitor of sirtuins.[2] This creates a feedback loop where high concentrations of nicotinamide can inhibit sirtuin activity. This dual role suggests that the effect of nicotinamide on sirtuin-mediated DNA repair is concentration-dependent.

Quantitative Data on Nicotinamide's Effect on DNA Repair

The following tables summarize quantitative data from various studies on the effects of nicotinamide on DNA repair and related cellular processes.

Table 1: Effect of Nicotinamide on DNA Repair Following Genotoxic Stress

| Cell Type/Model | Genotoxic Agent | Nicotinamide Concentration | Observed Effect | Reference |

| Human Lymphocytes | Oxygen radicals, UVB, γ-irradiation, MNNG, DMS | 2-5 mM | Prevented NAD+ depletion, stimulated unscheduled DNA synthesis (UDS), and increased DNA repair. | [1] |

| HaCaT Keratinocytes | UV radiation | 0.1 and 33 µM | Increased cell survival post-irradiation in a dose-dependent manner. | [1] |

| HaCaT Keratinocytes | - (spontaneous damage) | Not specified (repletion) | Reversibly decreased spontaneous DNA damage upon NAD+ depletion. | [1] |

| Repair-proficient cells | Gamma and UV irradiation | < 3 mM | Increased repair synthesis. | [17][18] |

| Repair-proficient cells | Gamma and UV irradiation | > 3 mM | Decreased repair synthesis. | [17][18] |

| Repair-deficient cells | Gamma and UV irradiation | Not specified | Decreased repair synthesis. | [17][18] |

| HaCaT Keratinocytes | Solar-simulated UV (ssUV) | Not specified | Increased proportion of cells undergoing excision repair and the repair rate per cell. | [19] |

| Human Melanocytes | UV radiation | Not specified | Significantly enhanced repair of oxidative DNA damage (8-oxoG) and cyclobutane pyrimidine dimers (CPDs). | [20] |

Table 2: Nicotinamide as a PARP Inhibitor

| System | Nicotinamide Concentration | Observed Effect | Reference |

| In vitro PARP activity | Starting at 0.5 mM | Inhibition of PARP activity. | [8] |

| In vitro PARP activity | 1 mM | Similar inhibitory activity to the known PARP inhibitor 3-aminobenzamide. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of nicotinamide and DNA repair research.

Unscheduled DNA Synthesis (UDS) Assay

This assay measures DNA repair synthesis that occurs outside of the S-phase of the cell cycle.

Protocol Overview:

-

Cell Culture and Treatment: Culture cells (e.g., human lymphocytes, keratinocytes) to the desired confluency. Treat with nicotinamide at various concentrations for a specified period.

-

Induction of DNA Damage: Expose cells to a DNA damaging agent (e.g., UV radiation, MNNG).

-

Labeling of Newly Synthesized DNA: Incubate the cells in a medium containing a labeled DNA precursor, such as ³H-thymidine or a non-radioactive analog like 5-ethynyl-2'-deoxyuridine (EdU).

-

Cell Fixation and Staining: Fix the cells and, for non-radioactive methods, perform a click chemistry reaction to attach a fluorescent azide to the incorporated EdU. Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Microscopy and Quantification: Visualize the cells using fluorescence microscopy. The intensity of the label in non-S-phase nuclei is proportional to the amount of UDS. Quantify the fluorescence intensity per nucleus using image analysis software.

Reference: A non-radioactive UDS assay protocol is described in detail by Guo et al. (2015).[21]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol Overview:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the amount of DNA in the comet tail relative to the head using specialized software. The tail moment (product of tail length and the fraction of DNA in the tail) is a common metric for DNA damage.

Reference: The comet assay protocol is a standard method for measuring DNA damage.[22]

PARP Activity Assay

Several methods exist to measure PARP activity. A common approach is to measure the consumption of NAD+ or the production of PAR.

Fluorometric Assay Protocol Overview (based on nicotinamide release):

-

Reaction Setup: In a microplate, combine the cell lysate or purified PARP enzyme with a reaction buffer containing NAD+ and activated DNA (to stimulate PARP).

-

Incubation: Incubate the plate at a controlled temperature to allow the PARP-catalyzed reaction to proceed.

-

Nicotinamide Detection: Add a nicotinamidase to the reaction, which converts the nicotinamide produced by PARP into nicotinic acid and ammonia.

-

Signal Generation: Add a developer reagent that reacts with the products of the nicotinamidase reaction to generate a fluorescent signal.

-

Measurement: Read the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the PARP activity.

Reference: A detailed protocol for a fluorometric PARP activity assay is available from suppliers like Sigma-Aldrich.[23]

Immunofluorescence for γH2AX Foci

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

Protocol Overview:

-

Cell Culture, Treatment, and Damage Induction: Grow cells on coverslips, treat with nicotinamide, and induce DNA damage.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.

Reference: The immunocytochemical detection of γH2AX is a widely used technique for assessing DNA damage.[24]

Conclusion

This compound is a key player in the maintenance of genomic stability through its fundamental role as a precursor to NAD+. By fueling the activity of NAD+-dependent enzymes like PARPs and modulating the function of sirtuins, nicotinamide directly and indirectly influences the efficiency of DNA repair pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Its ability to enhance DNA repair underscores its promise in areas such as cancer chemoprevention, protection against genotoxic insults, and potentially in mitigating age-related genomic instability. Further research into the concentration-dependent effects and the interplay with different DNA repair pathways will be crucial for optimizing its clinical applications.

References

- 1. Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinamide, PARP inhibitor (CAS 98-92-0) | Abcam [abcam.com]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. ascendwellnessmbs.com [ascendwellnessmbs.com]

- 5. goldmanlaboratories.com [goldmanlaboratories.com]

- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NAMPT (Nicotinamide Phosphoribosyltransferase): A Key Enzyme in NAD+ Biosynthesis and its Role in Metabolic and Aging-Related Diseases [elisakits.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. NAD+ in DNA repair and mitochondrial maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP assay [assay-protocol.com]

- 15. foundmyfitness.com [foundmyfitness.com]

- 16. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trends and developments in radioprotection: the effect of nicotinamide on DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. trends-and-developments-in-radioprotection-the-effect-of-nicotinamide-on-dna-repair - Ask this paper | Bohrium [bohrium.com]

- 19. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in primary melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]